molecular formula C17H17NO B464041 1-(3-Phenylpropanoyl)indoline CAS No. 314284-69-0

1-(3-Phenylpropanoyl)indoline

Cat. No.: B464041
CAS No.: 314284-69-0
M. Wt: 251.32g/mol
InChI Key: BUYKPYYPIJHNBY-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)indoline is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features an indoline moiety, a common scaffold in bioactive molecules, fused with a 3-phenylpropanoyl functional group. Indoline-based structures are frequently investigated for their potential to modulate various biological pathways and are commonly explored in the development of novel therapeutic agents. Researchers utilize this compound primarily as a key intermediate or building block in organic synthesis for the construction of more complex, nitrogen-containing heterocycles. Its structure makes it a valuable candidate for studying structure-activity relationships (SAR), particularly in areas such as enzyme inhibition and receptor binding affinity. Specific research applications and the compound's precise mechanism of action are areas of ongoing investigation and should be validated by the researcher for their specific experimental models. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYKPYYPIJHNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Phenylpropanoyl Indoline

Conventional Synthetic Routes to N-Acylated Indolines

The formation of the amide bond between the indoline (B122111) nitrogen and the 3-phenylpropanoyl group is the final key step in the synthesis of the target molecule. Conventional methods for achieving this N-acylation, along with strategies for constructing the indoline ring itself, are discussed below.

Acylation of the Indoline Nitrogen

The most direct approach to 1-(3-phenylpropanoyl)indoline is the acylation of the indoline nitrogen with a suitable 3-phenylpropanoic acid derivative. This typically involves the reaction of indoline with 3-phenylpropanoyl chloride or 3-phenylpropanoic anhydride.

A general procedure for the N-acylation of indolines involves treating a solution of the indoline with an acyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758). rsc.org The reaction proceeds by nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the acyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction.

Alternatively, thioesters can be employed as stable acylating agents for the N-acylation of indoles and related heterocycles. beilstein-journals.org This method offers high chemoselectivity for N-acylation over C-acylation, which can be a competing pathway, especially in indole (B1671886) systems. beilstein-journals.org While this has been demonstrated for indoles, the principle can be extended to the more nucleophilic indoline.

Kinetic resolution of racemic indolines can be achieved through catalytic N-acylation, offering a pathway to enantiomerically enriched N-acylated products. nih.gov This highlights the potential for stereoselective synthesis of chiral derivatives of this compound.

Ring-Closing Reactions for Indoline Core Formation

The indoline scaffold itself can be synthesized through various ring-closing reactions. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One prominent method is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com While this method primarily yields indoles, the resulting indole can be subsequently reduced to the corresponding indoline. bhu.ac.ingoogle.com The reduction of the indole ring to an indoline can be achieved using various reducing agents, including catalytic hydrogenation. google.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of fused indole structures, including those containing the indoline core. researchgate.netresearchgate.net This reaction typically involves an olefin metathesis reaction on a precursor containing two terminal double bonds, leading to the formation of a cyclic olefin which can then be further manipulated to form the indoline ring.

Palladium-Catalyzed Synthetic Routes to Indoles and Indolines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of indole and indoline rings is no exception. researchgate.netscholaris.ca These methods often involve C-H activation or cross-coupling reactions to form the key bonds of the heterocyclic ring. acs.orgrsc.orgarabjchem.org

For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been developed for the synthesis of 3,3-disubstituted indolines. acs.org This reaction proceeds via the formation of a palladacycle intermediate. Another approach involves the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org

Furthermore, palladium-catalyzed dearomatization of indoles can provide access to functionalized indolines. scholaris.ca These methods offer a high degree of control over the substitution pattern of the resulting indoline ring.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of its two key building blocks: 3-phenylpropanoic acid and the indoline scaffold.

Preparation of 3-Phenylpropanoic Acid and its Derivatives

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a readily available carboxylic acid that serves as the acylating agent.

One common method for its preparation is the hydrogenation of cinnamic acid. chemicalbook.com This can be achieved using various catalysts, including sodium amalgam or through electrolytic reduction. chemicalbook.com A two-step process starting from cinnamaldehyde (B126680) involves hydrogenation to 3-phenylpropanal, followed by oxidation to 3-phenylpropionic acid. google.comgoogle.com This oxidation can be carried out using molecular oxygen. google.comgoogle.com

The malonic ester synthesis provides another route, typically using benzyl (B1604629) chloride as the starting material. vedantu.com This involves the alkylation of diethyl malonate with benzyl chloride, followed by hydrolysis and decarboxylation. vedantu.com

Derivatives of 3-phenylpropanoic acid, such as 3-bromo-3-phenylpropanoic acid, can be prepared by the addition of hydrobromic acid to cinnamic acid. prepchem.com These derivatives can serve as precursors for further functionalization.

Starting MaterialReagentsProductReference(s)
Cinnamic acidH₂, Catalyst (e.g., Sodium Amalgam)3-Phenylpropanoic acid chemicalbook.com
Cinnamaldehyde1. H₂, Pd-containing catalyst 2. O₂3-Phenylpropanoic acid google.comgoogle.com
Diethyl malonate, Benzyl chloride1. Sodium ethoxide 2. H₃O⁺, Δ3-Phenylpropanoic acid vedantu.com
Cinnamic acidHBr, Acetic Acid3-Bromo-3-phenylpropanoic acid prepchem.com

This table summarizes various synthetic routes to 3-phenylpropanoic acid and its derivatives.

Synthesis of the Indoline Scaffold

The indoline ring system is a core component of many biologically active molecules and its synthesis has been extensively studied. sci-hub.sersc.org

As mentioned previously, the Fischer indole synthesis is a classic method for constructing the indole ring, which can then be reduced to indoline. byjus.com This process typically begins with the reaction of phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement. byjus.com

Modern methods often employ transition metal catalysis. Palladium-catalyzed intramolecular C-H amination offers a direct route to indolines from β-arylethylamines. organic-chemistry.org This approach is valued for its efficiency and use of relatively mild reaction conditions. organic-chemistry.org Nickel/photoredox dual catalysis has also been utilized for the synthesis of indolines from iodoacetanilides and alkenes. organic-chemistry.org

Furthermore, various cyclization strategies have been developed. For example, a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives can yield optically active indolines. organic-chemistry.org Another approach involves the auto-tandem catalysis of alkynyl α-iminoesters to provide N-H indoline derivatives. organic-chemistry.org

The choice of synthetic route to the indoline scaffold often depends on the desired substitution pattern and the availability of starting materials. The development of new catalytic systems continues to expand the toolbox for constructing this important heterocyclic core. sci-hub.seorganic-chemistry.org

Synthetic StrategyKey PrecursorsCatalyst/ReagentProductReference(s)
Fischer Indole Synthesis & ReductionPhenylhydrazine, Ketone/AldehydeAcid, then Reducing AgentIndoline byjus.combhu.ac.ingoogle.com
Intramolecular C-H Aminationβ-arylethylaminePalladium catalystIndoline organic-chemistry.org
Nickel/Photoredox CatalysisIodoacetanilide, AlkeneNickel catalyst, Photoredox catalystIndoline organic-chemistry.org
Transfer HydrogenationIndole derivativeBrønsted acid, Hantzsch esterIndoline organic-chemistry.org
Auto-tandem CatalysisAlkynyl α-iminoesterOrganosuperbaseIndoline organic-chemistry.org

This table outlines several methods for the synthesis of the indoline scaffold.

Catalytic Approaches in this compound Synthesis

Catalysis offers an efficient and often more sustainable pathway for the synthesis of complex molecules like this compound. Both Lewis acid and transition metal catalysis play significant roles, either in the acylation step or in the formation of the core indoline structure.

Lewis Acid Catalysis for Acylation

The introduction of the 3-phenylpropanoyl group onto the indoline nitrogen is a crucial acylation step. This reaction is frequently facilitated by Lewis acids, which activate the acylating agent, typically 3-phenylpropanoyl chloride, towards nucleophilic attack by the secondary amine of the indoline ring. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon.

While direct studies on the Lewis acid-catalyzed N-acylation of indoline with 3-phenylpropanoyl chloride are specific, the principles are well-established in organic synthesis. Research on the acylation of related substrates provides significant insight. For instance, studies on the acylation of alcohols and other heterocyclic systems demonstrate the efficacy of various Lewis acids. organic-chemistry.orgorganic-chemistry.org Catalysts like copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂) have been shown to be highly effective for acylations under mild conditions. organic-chemistry.org For indole structures, dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been used successfully for C-acylation, highlighting that milder Lewis acids are often preferred to prevent decomposition that can occur with stronger acids like aluminum chloride (AlCl₃). organic-chemistry.org

The proposed mechanism involves the formation of a highly reactive acylium ion or a polarized Lewis acid-acyl chloride complex, which is then readily attacked by the nitrogen atom of indoline. The choice of solvent is also critical, with dichloromethane (CH₂Cl₂) being a common and effective medium for these reactions. organic-chemistry.org

Table 1: Representative Lewis Acids in Acylation Reactions

CatalystSubstrate TypeKey FindingsReference
Diethylaluminum chloride (Et₂AlCl)IndolesHigh efficiency for C-3 acylation; milder than AlCl₃. organic-chemistry.org
Copper(II) triflate (Cu(OTf)₂)Alcohols, ThiolsVery efficient under mild conditions; preferred over Sn(OTf)₂ due to cost and yield. organic-chemistry.org
Boron trifluoride etherate (BF₃·OEt₂)o-Imino phenyldiazoacetatesEffective at low catalyst loading (1 mol%) for indole synthesis. nih.gov
Bismuth(III) chloride (BiCl₃)BenzimidazolesUsed in microwave-assisted cyclization, showcasing its utility in heterocycle synthesis. researchgate.net
Aluminum chloride (AlCl₃)1-(Phenylsulfonyl)indoleEffective for Friedel-Crafts acylation but can be too harsh for sensitive substrates. arkat-usa.org

Transition Metal Catalysis for Indoline Core Formation

The synthesis of the indoline core itself is a key prerequisite for producing this compound. Transition metal catalysis provides powerful and versatile methods for constructing this heterocyclic scaffold. arabjchem.orgresearchgate.net These methods often involve intramolecular cyclization reactions that form the five-membered nitrogen-containing ring. sioc-journal.cnmdpi.com

Prominent examples include palladium- and nickel-catalyzed reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for intramolecular C-N bond formation to yield indolines from suitable ortho-haloaniline precursors. organic-chemistry.org Similarly, nickel/photoredox dual catalysis has been developed for the synthesis of indolines from iodoacetanilides and alkenes, showing high regioselectivity for 3-substituted products. organic-chemistry.org

Rhodium(III)-catalyzed processes have also emerged as an effective technique for accessing indole and indoline skeletons through C-H functionalization and annulation cascades. nih.gov Furthermore, the reduction of an indole to an indoline can be achieved using palladium catalysts in the presence of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Methods for Indoline Synthesis

Catalyst SystemPrecursorsReaction TypeKey FeaturesReference
Palladium catalyst / Ligand / BaseSecondary amides/carbamates of o-haloanilinesIntramolecular Aryl Amination (Buchwald-Hartwig)Forms 5-, 6-, and 7-membered rings efficiently. organic-chemistry.org
Nickel catalyst / Photoredox catalystIodoacetanilides and AlkenesDual Catalytic CyclizationHigh regioselectivity for 3-substituted indolines. organic-chemistry.org
Rhodium(III) catalyst ([RhCp*Cl₂]₂)Indole derivativesC-H Functionalization / AnnulationEfficiently increases molecular complexity. nih.gov
Palladium catalyst / PMHSN-(tert-butoxycarbonyl)indolesReductionGood yields at room temperature. organic-chemistry.org
Cobalt(III) catalystortho-AlkenylanilinesIntramolecular Cross-Dehydrogenative CouplingAn efficient method for constructing new bonds. mdpi.com

Multi-Step Synthesis Pathways for this compound

A complete synthesis of this compound is inherently a multi-step process, combining the formation of the necessary precursors with the final coupling reaction. libretexts.orgchegg.com A logical and common retrosynthetic approach involves disconnecting the amide bond, identifying indoline and 3-phenylpropanoyl chloride as the key synthons. scribd.com

A representative multi-step pathway can be outlined as follows:

Synthesis of the Indoline Core : An appropriate substituted aniline (B41778) is used to construct the indoline ring. For example, an intramolecular Buchwald-Hartwig amination of N-(2-bromophenethyl)acetamide could be employed.

Preparation of the Acylating Agent : 3-Phenylpropanoic acid is converted to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Acylation of Indoline : In the final step, the synthesized indoline is acylated with 3-phenylpropanoyl chloride. This reaction can be performed under standard Schotten-Baumann conditions (using an aqueous base like NaOH) or catalyzed by a Lewis acid in an organic solvent to yield the target molecule, this compound.

Table 3: Example of a Multi-Step Synthesis Pathway

StepReactionStarting MaterialsReagents & ConditionsProduct
1Indoline Core Synthesis2-Chloro-N-(2-phenylethyl)anilinePd₂(dba)₃, BINAP, NaOtBu, Toluene, Reflux1-(2-Phenylethyl)indoline
2Acylating Agent Preparation3-Phenylpropanoic acidThionyl chloride (SOCl₂), Reflux3-Phenylpropanoyl chloride
3N-AcylationIndoline3-Phenylpropanoyl chloride, Triethylamine, CH₂Cl₂, Room Temp.This compound

This systematic approach, combining robust methods for heterocycle formation with efficient acylation techniques, allows for the reliable synthesis of this compound for further study and application.

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of N-Acylation Reactions in Indolines

The introduction of an acyl group onto the nitrogen atom of the indoline (B122111) ring is a fundamental transformation. The N-acylation of indolines, such as the reaction leading to 1-(3-phenylpropanoyl)indoline, typically proceeds through a nucleophilic acyl substitution mechanism.

In this process, the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is often facilitated by a base, which serves to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. The reaction mechanism can be summarized in the following steps:

Deprotonation: A base removes the proton from the indoline nitrogen, generating a more nucleophilic indolinide anion.

Nucleophilic Attack: The indolinide anion attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride ion) and forming the N-acylated indoline product.

The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of cesium carbonate (Cs2CO3) has been shown to be effective in promoting the N-acylation of indoles with thioesters as the acyl source. beilstein-journals.org Mechanistic studies have highlighted the critical role of additives like lithium bromide (LiBr) and 18-crown-6 (B118740) in enhancing the selectivity of kinetic resolutions of indolines via N-acylation. nih.gov It has been observed that the resting state of the catalyst in these resolutions is the free catalyst, which differs from other amine acylation reactions. nih.gov

Electrophilic Aromatic Substitution in Indoline Systems: N- versus C-Acylation Regioselectivity

While N-acylation is generally favored under basic or neutral conditions, electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the indoline nucleus can also occur, particularly under acidic conditions. The regioselectivity of acylation, whether it occurs at the nitrogen (N-acylation) or a carbon atom of the aromatic ring (C-acylation), is a critical aspect of indoline chemistry.

The lone pair of electrons on the indoline nitrogen can be delocalized into the aromatic ring, activating it towards electrophilic attack. The preferred site for electrophilic substitution in the parent indole (B1671886) system is typically the C3 position of the pyrrole (B145914) ring. bhu.ac.inpearson.com However, in indoline, where the pyrrole ring is saturated, the electronic landscape is different.

The regioselectivity of acylation is influenced by several factors:

Reaction Conditions: The use of strong Lewis acids, such as aluminum chloride (AlCl3), in Friedel-Crafts acylation reactions typically favors C-acylation. nptel.ac.in In contrast, less reactive acylating agents and the absence of a strong Lewis acid favor N-acylation.

Steric Hindrance: The steric environment around the nitrogen atom and the aromatic ring can influence the site of attack.

Electronic Effects: The electronic properties of both the indoline substrate and the acylating agent play a crucial role. Electron-donating groups on the indoline ring can further activate it towards C-acylation.

Competition experiments between N-tert-butyl-BN-indole and its carbonaceous analog have shown that the BN-indole is more nucleophilic in EAS reactions. nih.gov This highlights the subtle electronic differences that can govern reactivity. In the case of N-acyl indoles, theoretical studies have shown that the regioselectivity of C-H functionalization (e.g., olefination) at the C7 versus the C2 position is influenced by the nucleophilicity of the respective carbon atoms and steric effects. researchgate.net

Intramolecular Cyclization Mechanisms Relevant to Indoline Formation

The synthesis of the indoline core itself often involves intramolecular cyclization reactions. These reactions are diverse and can proceed through various mechanistic pathways.

Palladium-Catalyzed C-H Amination: Efficient methods for synthesizing indoline compounds from picolinamide (B142947) (PA)-protected β-arylethylamine substrates have been developed via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. researchgate.net These reactions are characterized by high efficiency and mild operating conditions. researchgate.net A proposed mechanism involves the oxidative addition of an aryl bromide to palladium(0), followed by intramolecular C-H activation and reductive elimination to form the indoline ring. acs.org

Heck Cyclization: The Heck reaction provides a powerful tool for indoline synthesis. nih.gov For instance, a 5-exo-trig Heck cyclization followed by an intramolecular direct C-H functionalization has been used to synthesize spirocyclic indolines. sci-hub.se Aza-Heck cyclizations of N-aryl-N-hydroxy carbamates have also been developed to produce indolines. nih.gov

Radical Cyclization: Visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines offers a metal-free route to highly substituted indolines. rsc.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex, leading to the generation of an aryl radical which then undergoes a 5-exo-trig cyclization. rsc.org

Photocatalytic Cyclization: Indolines can be synthesized via photocatalytic intramolecular reductive cyclization reactions, highlighting the growing importance of photochemistry in heterocyclic synthesis. researchgate.net

C-H Functionalization Mechanisms in Indolines

The direct functionalization of C-H bonds in indoline systems represents a highly atom-economical and efficient strategy for introducing molecular complexity. researchgate.net The regioselective functionalization of the benzenoid C-H bonds at the C4, C5, C6, and C7 positions of the indoline ring is a significant synthetic challenge. chim.it

Various transition metal-catalyzed reactions have been developed to achieve this, often employing a directing group to control the regioselectivity.

Ruthenium, Rhodium, Palladium, and Iridium Catalysis: These metals have been successfully employed for the arylation, acylation, alkylation, and amination at the C7 position of indolines. researchgate.net

Cobalt Catalysis: A Cp*Co(III)-catalyzed C7 C-C coupling of indolines with aziridines has been developed, proceeding through C-H activation and ring-opening of the aziridine. researchgate.net

Mechanism of C-H Activation: The mechanism often involves the coordination of the metal catalyst to a directing group on the indoline nitrogen. This is followed by the cleavage of a specific C-H bond to form a metallacyclic intermediate. Subsequent reaction with an electrophile or coupling partner and reductive elimination yields the functionalized indoline and regenerates the active catalyst. acs.org For instance, in the palladium-catalyzed alkenylation of indoles, the mechanism involves an electrophilic palladation to generate a σ-alkyl complex, which then undergoes syn-β-hydride elimination. beilstein-journals.org

Rearrangement Reactions in Indoline Synthesis

Rearrangement reactions offer unique and powerful pathways to construct complex indoline scaffolds, often leading to the formation of multiple stereocenters in a single step.

Claisen Rearrangement: A dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols provides a reliable method for installing a fully substituted carbon at the C2 position of indolines. uchicago.edu Microwave-assisted decarboxylative Claisen rearrangement of substituted acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles also leads to de-aromatized indoline products. rsc.org

Thio-Claisen Rearrangement: The coupling of rhodium carbenoids with 2-thio-3-alkyl indoles can generate C3-quaternary substituted indolines through a thionium (B1214772) ylide-initiated chim.itchim.it-sigmatropic rearrangement. acs.org The proposed mechanism involves the formation of an allyl thionium ion that undergoes the sigmatropic shift. acs.org

Semipinacol Rearrangement: A novel oxyallyl cation-promoted semipinacol rearrangement of indole-type allylic alcohols has been disclosed for the stereodivergent synthesis of spiro-indolines with contiguous quaternary centers. rsc.org This method allows for the formation of three contiguous stereocenters with good diastereoselectivity. rsc.org

Indolyl 1,3-Heteroatom Transposition (IHT): In-depth mechanistic investigations of the IHT of N-hydroxyindole derivatives have revealed a mechanistic duality, with two separate mechanisms operating simultaneously. rsc.org This understanding has led to the development of a general and efficient method for introducing heteroatoms at the 3-position of indoles, which can lead to indoline structures. rsc.org

Advanced Spectroscopic Characterization of 1 3 Phenylpropanoyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1-(3-Phenylpropanoyl)indoline, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its molecular architecture.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the indoline (B122111) and the 3-phenylpropanoyl moieties.

The aromatic protons of the indoline ring and the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.2 ppm. mdpi.com Specifically, the protons on the benzene (B151609) ring of the indoline moiety and the phenyl group of the propanoyl chain would exhibit complex splitting patterns due to spin-spin coupling. mdpi.com The methylene (B1212753) protons of the indoline ring, adjacent to the nitrogen atom and the aromatic ring, would likely resonate at different chemical shifts. chemicalbook.com The two methylene groups of the propanoyl chain (-CH2-CH2-CO-) would appear as distinct multiplets, likely triplets, in the aliphatic region of the spectrum, typically between δ 2.5 and 3.5 ppm. acs.org

Table 1: Representative ¹H NMR Data for this compound Analogs

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indoline/Phenyl Aromatic H 7.0 - 8.2 Multiplet -
Indoline -CH2-N ~4.0 Triplet ~8.0
Indoline -CH2-CH2-N ~3.1 Triplet ~8.0
Propanoyl -CH2-Ph ~3.0 Triplet ~7.8
Propanoyl -CO-CH2- ~2.7 Triplet ~7.9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific analog. chemicalbook.comacs.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between δ 170 and 174 ppm. acs.org The aromatic carbons of both the indoline and phenyl rings resonate in the range of δ 115 to 145 ppm. mdpi.comacs.org The chemical shifts of the aliphatic methylene carbons of the indoline and propanoyl groups would appear in the upfield region of the spectrum. The methylene carbon of the indoline ring attached to the nitrogen is expected around δ 40-50 ppm, while the other indoline methylene carbon would be at a slightly higher field. chemicalbook.com The methylene carbons of the propanoyl chain would have distinct signals, with the carbon alpha to the carbonyl group being more deshielded. acs.org

Table 2: Representative ¹³C NMR Data for this compound Analogs

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Amide) 170.6 - 173.8
Aromatic C (Indoline/Phenyl) 118 - 143
Indoline -CH2-N 45 - 55
Indoline -CH2-CH2-N 25 - 35
Propanoyl -CH2-Ph 35 - 40
Propanoyl -CO-CH2- 30 - 35

Note: The exact chemical shifts can vary depending on the solvent and the specific analog. mdpi.comacs.orgchemicalbook.com

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. emerypharma.com

A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the adjacent methylene groups of the propanoyl chain and within the indoline ring's aliphatic portion. emerypharma.comlibretexts.org An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for connecting the 3-phenylpropanoyl group to the indoline nitrogen, by observing a correlation between the indoline N-H proton (or the adjacent methylene protons) and the carbonyl carbon of the propanoyl group. libretexts.orgresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.comspectra-analysis.com The spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group is a key feature, typically appearing in the region of 1630-1695 cm⁻¹. nobraintoosmall.co.nz The presence of aromatic rings (both the indoline and phenyl moieties) would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-N stretching vibration of the indoline ring would likely be observed in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz The aliphatic C-H stretching of the methylene groups would appear in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Amide C=O stretch 1630 - 1695 Strong
Aromatic C-H stretch 3000 - 3100 Medium
Aromatic C=C stretch 1400 - 1600 Variable
Alkane C-H stretch 2850 - 3000 Medium
Amine (Indoline) C-N stretch 1000 - 1250 Medium

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions. nobraintoosmall.co.nzlibretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. iajps.comupi.edu The UV-Vis spectrum of this compound is dominated by the absorption of the conjugated π-electron systems of the indoline and phenyl groups.

The indoline chromophore, which contains a benzene ring fused to a five-membered nitrogen-containing ring, is expected to exhibit strong absorption bands in the UV region. researchgate.net The phenyl group of the propanoyl moiety will also contribute to the UV absorption. The presence of the carbonyl group in conjugation with the indoline nitrogen can influence the position and intensity of the absorption maxima. Typically, aromatic systems show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 250-290 nm range. utoronto.ca For indole (B1671886) derivatives, characteristic absorption maxima are often observed around 280 nm. researchgate.net The extent of conjugation in the molecule directly affects the wavelength of maximum absorption (λmax). utoronto.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. princeton.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation of the molecular ion provides structural information. A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. libretexts.orgruc.dk For this compound, this could lead to the formation of an indolinyl radical and a 3-phenylpropanoyl cation, or vice versa. Another characteristic fragmentation would be the loss of the phenyl group or the entire propanoyl side chain. scirp.org The fragmentation of the indoline ring itself can also occur, often leading to characteristic ions. nih.gov

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₇H₁₇NO. princeton.edu

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Extensive searches of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no published single crystal X-ray diffraction data for the compound this compound.

While crystallographic studies have been conducted on numerous related indoline derivatives and compounds containing a phenylpropanoyl moiety, the specific three-dimensional structure, unit cell parameters, space group, and detailed geometric data (bond lengths and angles) for this compound have not been determined and/or deposited in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the single crystal structural analysis for this specific compound at this time. The synthesis and crystallographic analysis of this compound would represent a novel contribution to the field of structural chemistry.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. jussieu.fruc.edusouthampton.ac.uk It is frequently employed to determine optimized molecular geometries, analyze electronic properties, and predict spectroscopic characteristics. researchgate.net For 1-(3-Phenylpropanoyl)indoline, DFT calculations, often using hybrid functionals like B3LYP, provide significant insights into its conformational preferences, electronic distribution, and reactivity. researchgate.netresearchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its physical and chemical properties. nih.govresearchgate.netauremn.org.br For flexible molecules like this compound, multiple conformations may exist due to rotation around single bonds. auremn.org.br Computational methods, particularly DFT, are used to identify the most stable conformers by optimizing the geometry to find the minimum energy structures on the potential energy surface. researchgate.nettau.ac.il

The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. tau.ac.il For this compound, this would involve exploring the rotational barriers around the C-N amide bond and the C-C bonds of the phenylpropyl chain. The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature. It is important to use appropriate basis sets in these calculations to achieve results that are in good agreement with experimental data. researchgate.nettau.ac.il

Table 1: Representative Theoretical Conformational Data This table is a representative example based on typical computational outputs for similar molecules. Actual values for this compound would require specific DFT calculations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Calculated Dipole Moment (Debye)
A (Lowest Energy)0.00~175 (C-C-C-O)3.2
B1.5~65 (C-C-C-O)2.8
C3.2~ -90 (N-C-C-C)4.1

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgrsc.org The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to donate or accept electrons. rsc.org

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) and phenyl rings, while the LUMO is likely centered on the carbonyl group and the aromatic systems. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Properties This table presents hypothetical data for this compound based on FMO principles for analogous structures.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.5Indoline and Phenyl Rings
LUMO-1.2Carbonyl Group and Aromatic Rings
HOMO-LUMO Gap (ΔE)5.3N/A

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.delibretexts.org The MEP surface is typically color-coded to represent different potential values. unil.ch Regions of negative potential (usually colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. researchgate.net The aromatic rings would also exhibit areas of negative potential above and below the plane of the rings. Positive potential would be expected around the hydrogen atoms, particularly those attached to the indoline nitrogen (if it were protonated) and the alpha-carbons to the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized Lewis-like structures, such as one-center lone pairs and two-center bonds. uni-muenchen.denih.govfaccts.deaiu.edu This method transforms the complex molecular orbitals into a more intuitive chemical representation. NBO analysis is used to understand charge transfer interactions, hyperconjugation, and the nature of chemical bonds. wisc.edu

Table 3: Selected NBO Interaction Energies This table shows hypothetical stabilization energies from NBO analysis for illustrative purposes.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)25.8
π(C=C)phenylπ(C=C)phenyl18.5
π(C=C)indolineπ*(C=O)5.2

Molecular Electrostatic Potential (MEP) Mapping

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction often involves identifying the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Computational methods can model the reaction pathway, connecting reactants to products via the transition state. molcas.orgvasp.at This provides valuable information about the reaction kinetics and mechanism. ic.ac.uk

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to locate the transition state structures. This involves optimizing the geometry to find a saddle point on the potential energy surface, which is characterized by having one imaginary vibrational frequency. numberanalytics.com The energy of this transition state determines the activation energy of the reaction. numberanalytics.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. molcas.org

Molecular Docking Studies (Preclinical Target Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein. researchgate.netnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. nih.gov The small molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com This information is valuable for the rational design of new compounds with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Derivatives (Preclinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgexcli.de In the preclinical phase of drug discovery, QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and prioritizing candidates for synthesis and further testing, thereby saving time and resources. excli.denih.gov

For indoline derivatives, which are structurally related to the well-studied indole (B1671886) scaffolds, QSAR studies are crucial for exploring their potential therapeutic applications, such as anticancer or antidepressant agents. nih.gov A typical QSAR study involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, developing a mathematical model, and validating its predictive power. mdpi.com

The process begins with a dataset of indoline derivatives and their measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to determine which spatial properties are critical for biological activity. wisdomlib.org

A statistical method, such as Partial Least Squares (PLS) regression, is used to build the model correlating the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net The robustness and predictive ability of the resulting QSAR model are evaluated using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds. nih.govmdpi.com A statistically significant model can then be used to predict the activity of new, unsynthesized indoline derivatives and highlight key structural features that enhance or diminish activity. wisdomlib.org

Table 1: Key Components of a Preclinical QSAR Study for Indoline Derivatives

ComponentDescriptionExample Methodologies/Parameters
Dataset A collection of indoline derivatives with experimentally determined biological activity (e.g., enzyme inhibition, receptor binding).Training set (for model building), Test set (for external validation). nih.govmdpi.com
Molecular Descriptors Numerical values representing various aspects of molecular structure and properties.2D Descriptors: Topological indices, constitutional parameters. 3D Descriptors: Steric fields (CoMFA), electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields (CoMSIA). wisdomlib.org
Model Development Mathematical correlation of descriptors with biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Algorithm (GFA). nih.govresearchgate.net
Model Validation Statistical assessment of the model's robustness and predictive power.Internal Validation: Leave-one-out cross-validation (q²). External Validation: Prediction of activity for a test set (predictive R²). researchgate.netmdpi.com
Application Using the validated model to guide drug design.Predicting the activity of novel compounds, identifying key structural features for optimization. wisdomlib.org

Spectroscopic Property Prediction and Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting the spectroscopic properties of organic molecules. mdpi.commdpi.com These theoretical calculations can provide highly accurate predictions of NMR spectra, as well as infrared (IR) and Raman vibrational frequencies. mdpi.commdpi.com By comparing theoretically predicted spectra with experimentally obtained data for this compound, a detailed and validated assignment of spectroscopic signals to specific atomic and group motions within the molecule can be achieved.

The prediction of ¹H and ¹³C NMR chemical shifts via computational methods is a powerful aid in structure elucidation and spectral assignment. mdpi.com The most common approach involves geometry optimization of the molecule using a DFT method (e.g., B3LYP functional) followed by the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ_sample = σ_TMS - σ_sample. researchgate.net The accuracy of the prediction is highly dependent on the chosen level of theory, including the functional and the basis set (e.g., 6-311++G(d,p)), as well as the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.commdpi.com

For this compound, theoretical calculations can help resolve ambiguities in the assignment of protons and carbons, especially within the complex aromatic and aliphatic regions of the spectrum. A strong correlation between the calculated and experimental chemical shifts validates both the structural assignment and the computational model. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound

Atom/GroupPredicted ¹³C Chemical Shift (δ, ppm) (GIAO/B3LYP)Predicted ¹H Chemical Shift (δ, ppm) (GIAO/B3LYP)
Carbonyl (C=O)169.5-
Indoline C7a143.2-
Phenyl C1'141.0-
Phenyl C4'126.37.20
Indoline C3a130.5-
Phenyl C2'/C6'128.87.29
Phenyl C3'/C5'128.77.29
Indoline C4127.57.95
Indoline C7125.17.22
Indoline C5124.67.15
Indoline C6117.86.90
Indoline C247.54.15 (t)
CH₂ (alpha to C=O)35.83.10 (t)
CH₂ (beta to C=O)31.22.95 (t)
Indoline C328.93.18 (t)

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the output of a theoretical NMR prediction study. Experimental validation is required for confirmation.

Theoretical vibrational analysis is used to predict the infrared (FTIR) and Raman spectra of a molecule. mdpi.com Following a geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT with B3LYP functional). researchgate.netijaemr.com This computation yields a set of normal vibrational modes, their corresponding frequencies, and their IR and Raman intensities. spectroscopyonline.comgaussian.com

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net A detailed assignment of the vibrational bands is achieved through the analysis of the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. ijaemr.com

For this compound, this analysis allows for the confident assignment of key vibrational bands, such as the C=O stretch of the amide, the C-N stretches of the indoline ring, the C-H stretches of the aromatic and aliphatic groups, and various ring deformation modes. ijaemr.com Comparing the computed spectra with experimental FTIR and Raman data serves as a rigorous validation of the molecule's calculated structural and electronic properties.

Table 3: Illustrative Vibrational Mode Assignments for this compound Based on Theoretical Analysis

Scaled Frequency (cm⁻¹)Intensity (IR/Raman)Assignment (Based on Potential Energy Distribution, PED)
3060Medium / StrongAromatic C-H stretching (phenyl and indoline rings)
2955Medium / MediumAsymmetric aliphatic C-H stretching (CH₂)
2870Weak / MediumSymmetric aliphatic C-H stretching (CH₂)
1665Very Strong / MediumC=O stretching (Amide I band)
1605Strong / StrongAromatic C=C stretching
1490Strong / StrongAromatic C=C stretching, CH₂ scissoring
1455Strong / MediumN-H in-plane bending, C-N stretching (Amide II band)
1380Strong / WeakC-N stretching (indoline ring)
1240Strong / WeakC-N stretching coupled with C-C stretching
750Strong / WeakC-H out-of-plane bending (ortho-disubstituted benzene (B151609) pattern)

Note: The values and assignments are hypothetical and illustrative. An actual study would involve detailed PED analysis and comparison with experimental spectra.

Derivatives, Analogues, and Structure Activity Relationship Studies Preclinical Focus

Synthesis of 1-(3-Phenylpropanoyl)indoline Analogues with Structural Modifications

The synthesis of analogues of this compound involves targeted chemical changes at three primary locations: the indoline (B122111) nitrogen, the phenylpropanoyl moiety, and the indoline ring itself. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Modifications at the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for chemical derivatization. Acylation of the indoline nitrogen is a common strategy to introduce diverse functional groups. For instance, N-acylated indolines can be synthesized through the dehydrogenative coupling of indoles with primary alcohols or aldehydes. nih.gov This method allows for the introduction of various acyl groups, including those analogous to the phenylpropanoyl group, providing a route to a wide range of N-substituted indoline derivatives. nih.gov

One approach involves the reaction of indoline with different acylating agents. For example, reacting 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride in the presence of a base like sodium hydride yields the corresponding N-substituted derivatives. researchgate.net While this example uses a substituted indole (B1671886), the principle of N-acylation is directly applicable to the indoline scaffold. The resulting N-chloroacetyl derivative can be further reacted with various amines, hydrazines, and thiols to generate a library of compounds with diverse functionalities at the indoline nitrogen. researchgate.net

Another synthetic strategy involves the iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols, which enables the N-alkylation of indolines. organic-chemistry.orgorganic-chemistry.org This method offers a way to introduce alkyl chains of varying lengths and substitution patterns at the indoline nitrogen, thereby modulating the lipophilicity and steric properties of the molecule.

The table below showcases examples of modifications at the indoline nitrogen and the synthetic methods employed.

Modification TypeReagents/CatalystsResulting StructureReference
N-AcylationPrimary Alcohols/Aldehydes, TPAPN-Acyl Indoline nih.gov
N-AcylationEthyl Chloroformate, NaHN-Ethoxycarbonyl Indoline researchgate.net
N-AcylationChloroacetyl Chloride, NaHN-Chloroacetyl Indoline researchgate.net
N-AlkylationAlcohols, Iridium CatalystN-Alkyl Indoline organic-chemistry.orgorganic-chemistry.org

Substituent Effects on the Phenylpropanoyl Moiety

Modifying the phenyl ring of the phenylpropanoyl group is a critical aspect of SAR studies. The introduction of various substituents can significantly impact the electronic and steric properties of the molecule, which in turn can influence its binding affinity and efficacy at biological targets.

For example, in a series of indole derivatives targeting dopamine (B1211576) D2-like receptors, the position of a methoxy (B1213986) group on an indole ring was found to be crucial for both D2 versus D3 receptor selectivity and affinity at sigma receptors. nih.gov Similarly, the presence and position of substituents on the phenyl ring of the phenylpropanoyl moiety can be expected to have a profound effect on biological activity.

The synthesis of these analogues typically involves starting with a substituted 3-phenylpropanoic acid, which is then coupled with indoline. A variety of substituted phenylpropanoic acids are commercially available or can be synthesized through standard organic chemistry methods, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce different aryl or heteroaryl groups. numberanalytics.com

The following table illustrates potential substitutions on the phenyl ring and their predicted effects on the molecule's properties.

Substituent (Position)Predicted EffectRationale
Methoxy (para)Increased electron density, potential for hydrogen bondingThe methoxy group is an electron-donating group and can act as a hydrogen bond acceptor.
Fluoro (para)Increased lipophilicity, potential for halogen bondingFluorine is an electronegative atom that can alter the electronic profile and engage in halogen bonds.
Nitro (meta)Decreased electron density, potential for polar interactionsThe nitro group is a strong electron-withdrawing group.
Isopropyl (para)Increased steric bulk and lipophilicityThe bulky isopropyl group can influence receptor binding through steric hindrance or favorable hydrophobic interactions.

Functionalization of the Indoline Ring System

The indoline ring itself offers multiple positions for functionalization, allowing for the fine-tuning of a compound's properties. Modern synthetic methods provide access to a wide range of substituted indolines.

One powerful technique is C-H activation, which allows for the direct functionalization of the indoline ring at various positions without the need for pre-existing functional groups. numberanalytics.com Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds of β-arylethylamine substrates is an efficient method for synthesizing substituted indolines. organic-chemistry.org

Electrophilic substitution reactions, such as nitration or halogenation, can also be used to introduce functional groups onto the aromatic part of the indoline ring. numberanalytics.com Furthermore, cross-coupling reactions can be employed to attach aryl or heteroaryl groups. numberanalytics.com For instance, a palladium-catalyzed cascade Tsuji-Trost reaction/Heck coupling can be used to synthesize substituted indole/azaindole-3-acetic acid derivatives, demonstrating the versatility of palladium catalysis in functionalizing the indole core. organic-chemistry.org

The table below provides examples of functionalization methods for the indoline ring.

PositionFunctionalization MethodReagents/CatalystsResulting MoietyReference
C4, C5, C6, C7C-H ActivationPalladium Catalyst, OxidantVarious Substituents organic-chemistry.orgnumberanalytics.com
C5HalogenationN-HalosuccinimideHalogen Atom numberanalytics.commdpi.com
C4NitrationNitrating AgentNitro Group numberanalytics.com
C2, C3Dearomatizative ArylationPalladium Catalyst, Diazonium Salts, Boronic Acids2,3-Diaryl Indoline researchgate.net

Biological Activity Mechanisms of Indoline-Based Scaffolds (Preclinical Level)

The indoline scaffold is a core component of many molecules that exhibit a wide range of biological activities. nih.gov These activities stem from the ability of indoline-based compounds to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., targeting specific protein kinases, HDAC)

Indoline and its derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases and histone deacetylases (HDACs), which are crucial in cancer and other diseases. benthamscience.comekb.eg

Protein Kinase Inhibition: Indole derivatives are effective at targeting multiple kinases, including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK. benthamscience.comnih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. For example, indeno[1,2-b]indole (B1252910) derivatives have been identified as potent and selective inhibitors of human protein kinase CK2, acting as ATP-competitive inhibitors. nih.gov The inhibitory activity can be modulated by substitutions on the indole ring. For instance, substitution at the 4th position of the indole ring has been shown to lead to potent PI3K inhibitors, while substitutions at the 2nd and 6th positions can result in potent CDK5 inhibitors. benthamscience.comnih.gov

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. ekb.eg This can result in the reactivation of tumor suppressor genes and cell cycle arrest. researchgate.net Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors. researchgate.net For example, compound 4o from one study was a potent inhibitor of HDAC1 and HDAC6 and induced cell cycle arrest and apoptosis in cancer cells. researchgate.net The mechanism involves the hydroxamic acid moiety chelating the zinc ion in the active site of the HDAC enzyme, while the indole scaffold provides additional interactions with the enzyme. nih.gov Indole-3-acetamide also acts as a selective HDAC inhibitor by forming hydrogen bonds with key residues in the enzyme's active site. scbt.com

The following table summarizes the inhibitory mechanisms of some indoline-based compounds.

Target EnzymeCompound ClassMechanism of InhibitionReference
Protein Kinase CK2Indeno[1,2-b]indole derivativesATP-competitive inhibition nih.gov
PI3K4-substituted Indole derivativesInhibition of phosphoinositide 3-kinase activity benthamscience.comnih.gov
CDK52,6-disubstituted Indole derivativesInhibition of cyclin-dependent kinase 5 activity benthamscience.comnih.gov
HDAC1/HDAC6Indole-based hydroxamic acidsZinc chelation in the active site researchgate.net
HDACIndole-3-acetamideHydrogen bonding in the active site scbt.com

Receptor Agonism/Antagonism Mechanisms (e.g., serotonin (B10506) receptors, D2R, GPR84)

Indoline-based scaffolds are also prominent in the design of ligands for G-protein coupled receptors (GPCRs), acting as either agonists or antagonists. nih.gov

Serotonin Receptors: Indole derivatives are well-known for their interactions with serotonin (5-HT) receptors. mdpi.com They can act as agonists or partial agonists at various 5-HT receptor subtypes. For example, certain novel indoline derivatives are being explored as serotonergic psychedelic agents that are agonists or partial agonists at the 5-HT2A receptor. acs.org The interaction with these receptors is thought to be responsible for their effects on mood and perception. acs.org The specific interactions with the receptor's binding pocket are determined by the substitution pattern on the indoline and other parts of the molecule.

Dopamine D2 Receptor (D2R): Indole-based compounds have been developed as selective antagonists for the dopamine D2 receptor. nih.gov These compounds often share structural features with classical D2-like dopamine receptor antagonists. nih.govnih.gov The mechanism of action involves binding to the D2 receptor and blocking the effects of dopamine. nih.gov Studies have shown that these compounds can act as neutral antagonists, meaning they have no intrinsic activity on their own but can attenuate the effects of an agonist. nih.govnih.gov The selectivity for D2 over other dopamine receptor subtypes, such as D3, can be influenced by substituents on the indole ring. nih.gov

GPR84: GPR84 is an orphan GPCR that is considered a target for inflammatory diseases. Diindolylmethane derivatives, which contain two indole moieties, have been identified as potent and selective agonists of GPR84. acs.org More recently, a 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as the first high-affinity competitive antagonist of human GPR84. acs.org Allosteric modulation is another mechanism by which indoline-based compounds can affect GPR84 activity. Certain diindolylmethane analogues act as positive allosteric modulators (PAMs), enhancing the potency of orthosteric agonists. pa2online.orgresearchgate.net

The table below outlines the receptor interactions of some indoline-based scaffolds.

Target ReceptorCompound ClassMechanism of ActionReference
Serotonin 5-HT2A ReceptorNovel Indoline DerivativesAgonism/Partial Agonism acs.org
Dopamine D2 ReceptorMethoxy-substituted Indole PiperidinesNeutral Antagonism nih.govnih.gov
GPR84Diindolylmethane DerivativesAgonism acs.org
GPR841,2,4-Triazine Indole DerivativeCompetitive Antagonism acs.org
GPR84Diindolylmethane AnaloguesPositive Allosteric Modulation pa2online.orgresearchgate.net

Structure-Activity Relationships (SAR) of N-Acylated Indoline Derivatives (Preclinical Focus)

The indoline scaffold is a privileged structure in medicinal chemistry, and its N-acylation provides a critical anchor point for modifying molecular properties and biological activity. jchr.org Preclinical studies on a variety of N-acylated indoline derivatives have elucidated key structural features that influence their interactions with biological targets. These studies, while not always focused specifically on this compound, provide a framework for predicting how modifications to its structure might impact its activity.

Systematic exploration of the N-acyl group, the indoline ring, and the phenyl moiety of the propanoyl chain has revealed several important trends. For instance, in the context of anti-HIV agents, modifications to the acyl group of N-arylsulfonyl-3-acylindole derivatives were found to be critical for activity. scielo.brscielo.br Specifically, the presence of a methyl group as the R3 substituent was more vital for anti-HIV-1 activities than hydrogen, ethyl, or n-pentyl groups. scielo.brscielo.br

In another study focusing on nematicidal agents, quantitative structure-activity relationship (QSAR) studies of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives showed that molecular mass had a negative correlation with bioactivity, while molecular polarity had a positive correlation. acs.org This suggests that for derivatives of this compound, increasing polarity while controlling molecular weight could be a viable strategy for enhancing certain biological activities.

Furthermore, research into dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors identified an indoline-based compound as a notable 5-LOX inhibitor. nih.gov Subsequent design and synthesis of analogues led to the discovery of potent dual inhibitors, highlighting the potential of the indoline scaffold in developing multi-target agents. nih.gov The docking studies suggested that the indoline scaffold is a suitable molecular seed for designing inhibitors that fit into the 5-LOX binding pocket. nih.gov

The following table summarizes key SAR findings from preclinical studies on various N-acylated indoline and indole derivatives, which can be extrapolated to guide the design of novel this compound analogues.

Compound Series Key SAR Findings Biological Target/Activity
N-arylsulfonyl-3-acylindole benzoyl hydrazone derivativesThe R3 substituent as a methyl group was more vital for activity than H, Et, or n-pentyl. scielo.brscielo.brAnti-HIV-1
N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivativesMolecular mass showed a negative correlation with bioactivity, while molecular polarity showed a positive correlation. acs.orgNematicidal
Indoline-based dual inhibitorsThe indoline scaffold is a suitable molecular seed for 5-LOX inhibition. nih.gov5-LOX/sEH Inhibition
Tetrahydro-γ-carboline derivatives (related to indoline)Modifications of the acylating group and substitutions on the phenyl ring significantly impacted potency and efficacy. acs.orgCFTR Potentiation
Bisindole derivativesThe linkage position on the indole ring and the nature of the substituents are critical for fusion inhibitory properties. nih.govacs.orgHIV-1 Fusion Inhibition

Investigation of Pharmacophore Elements within Indoline-Based Compounds

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. researchgate.net For indoline-based compounds, this approach has been instrumental in understanding their mechanism of action and in designing new, more potent derivatives. mdpi.com The indole nucleus itself is considered a versatile pharmacophore due to its ability to engage in various interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

A pharmacophore can be defined by features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. researchgate.net In the context of indoline derivatives, these elements are distributed across the core scaffold and its substituents.

For instance, in the development of anti-amyloidogenic agents, a pharmacophore hypothesis was generated for indole and isatin (B1672199) derivatives. mdpi.com This model helped to distinguish between active and inactive compounds and was complemented by a 3D-QSAR model that identified the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com

Similarly, in the design of inhibitors for enzymes like HIV integrase, pharmacophore models of indole β-diketo acid derivatives have been developed. researchgate.net These models typically include features such as hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. researchgate.net For this compound, the key pharmacophoric elements can be hypothesized as follows:

Aromatic Rings: The phenyl group and the benzene (B151609) ring of the indoline moiety can participate in π-π stacking and hydrophobic interactions with the target protein. researchgate.net

Hydrogen Bond Acceptor: The carbonyl oxygen of the propanoyl linker serves as a potent hydrogen bond acceptor.

Hydrophobic Regions: The ethyl linker between the phenyl and carbonyl groups, as well as the pyrrolidine (B122466) part of the indoline, contribute to the hydrophobic character of the molecule.

The table below outlines the key pharmacophore elements identified in various classes of indole-based compounds, providing a blueprint for the rational design of novel derivatives of this compound.

Compound Class Identified Pharmacophoric Features Therapeutic Target
Indole and Isatin DerivativesHydrogen Bond Acceptors, Hydrophobic Regions, Aromatic Rings mdpi.comAβ Aggregation
Indole β-diketo Acid DerivativesHydrogen Bond Acceptors, Hydrogen Bond Donor, Aromatic Rings researchgate.netHIV Integrase
Pyrazolinyl-Indole DerivativesAromatic Rings, Hydrogen Bond Acceptor/Donor mdpi.comEGFR Inhibitors
Indole-based Thiadiazole and OxadiazoleNot explicitly detailed, but part of a multi-routed approach for diabetic therapeutics. researchgate.netDiabetes
Indole-based CompoundsHydrophobic interactions, hydrogen bonds mdpi.comCholinesterases

By leveraging the insights from these SAR and pharmacophore studies, medicinal chemists can strategically design and synthesize novel analogues of this compound with potentially enhanced and selective biological activities for various therapeutic applications.

Applications in Organic Synthesis

1-(3-Phenylpropanoyl)indoline as a Synthetic Intermediate

This compound is recognized for its role as a synthetic intermediate in the construction of diverse molecular frameworks. ijpsjournal.com The phenylpropanoyl group attached to the indoline (B122111) nitrogen can influence the reactivity of the indoline ring and participate in various reactions. This functional group can be modified or cleaved, or it can direct further functionalization of the heterocyclic core.

One notable application involves its use in the synthesis of other functionalized indole (B1671886) derivatives. For instance, research has shown the synthesis of misszrtine A, a novel indole alkaloid, which features a phenylpropanoic amide arm attached to an N-isopentenyl tryptophan methyl ester. frontiersin.org While not directly starting from this compound, this highlights the importance of the phenylpropanoyl moiety in constructing complex indole-based natural products.

The synthesis of this compound itself can be achieved through several methods. One documented route involves the reaction of indoline with 3-phenylpropenol in the presence of a rhodium catalyst. lookchem.com

Table 1: Synthesis of this compound

Reactants Catalyst/Reagents Solvent Temperature Yield Reference
Indoline, Styrene Chloro(1,5-cyclooctadiene)rhodium(I) dimer, Caesium carbonate, 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl, Sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate Tetrahydrofuran, Water 80 °C 73% lookchem.com

Role in the Synthesis of Complex Heterocyclic Scaffolds

The indoline core of this compound is a key component in the synthesis of more elaborate heterocyclic systems. ekb.eg The development of methods to construct fused indoline scaffolds is an active area of research due to the prevalence of these structures in natural products and pharmaceuticals. polimi.it

For example, various strategies have been developed for the synthesis of polycyclic fused indoline frameworks. polimi.it While these studies may not explicitly use this compound as the starting material, they demonstrate the general importance of the indoline scaffold as a precursor to complex heterocyclic systems. The presence of the N-acyl group in this compound can influence the stereochemical outcome of such cyclization reactions, making it a potentially valuable substrate for diastereoselective syntheses.

Research into the synthesis of diverse heterocyclic scaffolds often involves tandem reactions where an initial coupling is followed by a cyclization event. nih.gov The N-acyl group of this compound could play a crucial role in such sequences, both in the initial activation and in directing the subsequent ring-forming step.

Use in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple precursors in a single operation. organic-chemistry.orgrsc.org The indole and indoline frameworks are frequently employed in such reactions to generate molecular diversity. nih.govrsc.orgnih.gov

While specific examples detailing the use of this compound in cascade or multi-component reactions are not prevalent in the searched literature, its structural features make it a plausible candidate for such transformations. The N-acyl group can act as a directing group or a reactive partner in various catalytic cycles. For instance, in iridium-catalyzed C-H activation cascades, the nature of the directing group on the indole nitrogen is crucial for controlling the reaction's selectivity and outcome. nih.gov

The development of novel MCRs often involves the in-situ generation of reactive intermediates. beilstein-journals.org this compound could potentially participate in reactions where the enolate of the propanoyl group or the indoline nitrogen acts as a nucleophile in a multi-component assembly. The field of cascade reactions is continually expanding, with new methods being developed for the synthesis of complex structures, including those involving intramolecular processes and the formation of multiple rings in a single step. uwindsor.caresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Indoline
3-Phenylpropenol
Styrene
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Caesium carbonate
2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl
Sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Cesium acetate (B1210297)
Misszrtine A

Sustainable and Green Chemistry Approaches in Indoline Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.comtandfonline.com This technique is an eco-friendly source of energy for chemical synthesis, performing reactions with less energy and furnishing products with higher purities. mdpi.com

In the context of indoline (B122111) and related indole (B1671886) syntheses, microwave irradiation has been successfully applied to various classical reactions, including Fischer, Madelung, and Bischler-Mohlau syntheses. nih.gov For instance, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] was achieved in excellent yields at 60 °C via a three-component reaction under microwave irradiation, utilizing an environmentally friendly deep eutectic solvent. rsc.org Another study reported the rapid and high-yielding synthesis of spirooxindole pyrrolizidines in methanol (B129727) at 65 °C, showcasing the efficiency of microwave assistance. rsc.org The significant reduction in reaction time and improvement in yield make MAOS an invaluable technique for developing sustainable synthetic protocols. nih.govutrgv.edu

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductConditions (Conventional)Yield (Conv.)Time (Conv.)Conditions (Microwave)Yield (MW)Time (MW)Reference
Spiro[indoline-3,2′-pyrrolidin]-2-one derivativesMethanol, Reflux65-78%3 hMethanol, 80°C85-94%5 min mdpi.com
Indole-containing isoniazid (B1672263) derivativesN/AN/A5-6 h (Stirring)Solvent-free, 125°CHigh5-6 min tandfonline.com
Benzimidazole-linked indoline hybridsAcetonitrile, RefluxN/AN/AAcetonitrile, 140°CGood30 min tandfonline.com

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, represents a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous flow systems. nih.gov This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), enhanced safety due to small reaction volumes, and the potential for straightforward automation and scaling up. nih.gov These features make flow chemistry an inherently greener and more efficient approach for synthesizing chemical compounds. nih.govresearchgate.net

The synthesis of indole and indoline derivatives has been significantly improved using flow chemistry. For example, a multi-step continuous flow process was developed for the synthesis of 2-(1H-indol-3-yl)thiazoles, achieving high yields in less than 15 minutes for three chemical steps without isolating intermediates. nih.gov In another application, a novel one-step heterogeneous catalytic hydrogenation in a continuous-flow reactor was developed for the synthesis of an indoline intermediate, avoiding the use of hazardous chemical reducing agents. researchgate.net This flow process demonstrated a 200-fold increase in productivity (space-time yield) compared to the equivalent batch process. researchgate.net The combination of flow systems with other green technologies, such as microwave heating, has further reduced reaction times, making these methods highly attractive for industrial applications. mdpi.com

Interactive Table: Comparison of Batch vs. Flow Chemistry for Indoline Synthesis

ReactionMethodReaction TimeYieldProductivity (STY)Key AdvantageReference
N-alkylation of indolineBatch4 days~95%Low- researchgate.net
N-alkylation of indolineFlow30 min~95%~200x higher than batchDrastic time reduction, less carcinogenic reagent needed researchgate.net
Fischer Indole SynthesisBatch2 hGood-- mdpi.com
Fischer Indole SynthesisFlow~1 minSimilar to batchHighSignificant time reduction mdpi.com
Chemo-enzymatic synthesis of indole-3-acetic acidFlowContinuous48.50%11.16 g L⁻¹ day⁻¹Integration of chemical and enzymatic steps rsc.org

Solvent-Free and Water-Mediated Reactions

One of the core principles of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Alternatively, conducting reactions under solvent-free conditions represents an even more environmentally friendly approach, minimizing waste and simplifying product purification. beilstein-journals.org

The synthesis of indoline and its derivatives has benefited greatly from these strategies. Multicomponent reactions, which enhance atom economy by combining several reactants in a single step, have been successfully performed in water. For instance, 3-substituted indoles have been synthesized in high yields by reacting indole, an aldehyde, and an active methylene (B1212753) compound in water using a copper catalyst. openmedicinalchemistryjournal.com Similarly, the synthesis of bis(indolyl)methanes has been achieved efficiently in water using dodecylsulfonic acid as a catalyst. openmedicinalchemistryjournal.com

Solvent-free conditions, often coupled with grinding (mechanochemistry) or heating, have also proven effective. nih.gov The synthesis of bis(indolyl)methanes has been reported under solvent-free conditions using a variety of catalysts, leading to excellent yields in very short reaction times. beilstein-journals.org These methods not only reduce environmental impact but also often lead to improved reaction efficiency and easier work-up procedures. nih.gov

Interactive Table: Examples of Solvent-Free and Water-Mediated Indole Syntheses

ProductReaction TypeCatalystMediumYieldTimeReference
3-Substituted IndolesMulticomponentCu(PPh3)ClWaterHighN/A openmedicinalchemistryjournal.com
Bis(indolyl)methanesCondensationDodecylsulfonic acidWaterHighShort openmedicinalchemistryjournal.com
Spiro [indole–pyrrolidine] derivativesMulticomponentPiperidineWater76-95%N/A nih.gov
DiindolylphenylmethaneFriedel-CraftsNano-TiO2Solvent-free95%3 min beilstein-journals.org
Bis(indolyl)methanesFriedel-Crafts[bmim][MeSO4]Solvent-free85-94%5-30 min beilstein-journals.org

Use of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained attention as green alternatives to traditional VOCs. acs.orgmdpi.com They are characterized by low vapor pressure, high thermal stability, and tunable properties. acs.org ILs and DESs can function as both the reaction medium and the catalyst, and their recyclability makes them a sustainable choice for chemical synthesis. dokumen.pub

In the synthesis of indole derivatives, ILs and DESs have been employed to facilitate various transformations under mild and environmentally friendly conditions. dokumen.pubresearchgate.net For example, DESs based on choline (B1196258) chloride have been used as effective catalysts for the synthesis of 3-substituted indoles and 2,3-dihydroquinazolin-4(1H)-ones with high yields and short reaction times. mdpi.comrsc.org The Fischer indole synthesis has also been successfully carried out in DESs. acs.org The use of these non-conventional solvents often avoids the need for toxic organic solvents and ligands, contributing to a greener synthetic process. dokumen.pub

Interactive Table: Application of ILs and DESs in Indole Synthesis

Reaction/ProductSolvent SystemRoleConditionsYieldKey AdvantageReference
Synthesis of 3-substituted indoles[cholineCl][ZnCl2]3 DESCatalystSolvent-free, SonicationHighAvoids organic solvents rsc.org
Synthesis of 2,3-dihydroquinazolin-4(1H)-onesChCl:malonic acidCatalystMethanol, 65°C94%Recyclable catalyst mdpi.com
Synthesis of spiro indoline-pyrazolo-pyridinesCholine chloride:lactic acid (NDDES)Solvent & CatalystMicrowave, 60°CExcellentEnvironmentally friendly solvent rsc.org
N-alkylation of aromatic aminesDESSolventN/AHighSelective N-alkylation acs.org

Nanocatalysis and Green Catalysts

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts, which bridge the gap between homogeneous and heterogeneous catalysis, offer high activity, selectivity, and easy separation from the reaction mixture. researchgate.netmdpi.com Their large surface-to-volume ratio enhances the interaction between the catalyst and reactants, often leading to superior performance. mdpi.com

Various nanocatalysts have been designed for the synthesis of indoline and indole derivatives. Magnetically recoverable nanoparticles, such as Fe3O4, allow for simple catalyst separation using an external magnet, enhancing their reusability. openmedicinalchemistryjournal.com For instance, a yolk-shell nanocatalyst with a magnetic core was used for the synthesis of spirooxindoles under ultrasonic irradiation, resulting in excellent yields and short reaction times. tandfonline.com Other examples include MoS2-RGO nanocomposites, which have been used as a highly efficient and recyclable catalyst for indole alkaloid synthesis in water, and TiO2 nanoparticles for the solvent-free synthesis of bis(indolyl)methanes. beilstein-journals.orgfigshare.com Beyond nanocatalysts, other green catalysts like biodegradable organocatalysts (e.g., L-proline) and biocatalysts (e.g., enzymes) are also being used to promote indole synthesis under mild, eco-friendly conditions. rsc.org

Interactive Table: Performance of Nanocatalysts in Indole Synthesis

CatalystReactionMediumYieldReusabilityReference
Yolk-shell Fe3O4@melamineSpirooxindole synthesisVarious solventsExcellentGood tandfonline.com
MoS2-RGO nanocompositeBis(indolyl)methane synthesisWater98%6 cycles figshare.com
Nano-TiO2Bis(indolyl)methane synthesisSolvent-freeup to 95%N/A beilstein-journals.org
Ceria/vinylpyridine nanocompositeBis(indolyl)methane synthesisMethanol98%3 cycles beilstein-journals.org
Cu–isatin (B1672199) Schiff base complex on Fe2O3Bis(indolyl)methane synthesisWaterHighN/A beilstein-journals.org

Atom Economy and E-factor Considerations in Indoline Synthesis

To quantify the "greenness" of a chemical reaction, several metrics have been developed. Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The Environmental Factor (E-factor), on the other hand, measures the amount of waste produced per unit of product. An ideal reaction has an AE of 100% and an E-factor of zero. figshare.comrsc.org

Evaluating indoline synthesis through these metrics highlights the advantages of greener methodologies. For example, a multicomponent reaction for indole synthesis was shown to have a superior E-factor and AE compared to traditional multi-step procedures. researchgate.net A study on the synthesis of indole alkaloids using a MoS2-RGO nanocomposite catalyst reported a high atom economy of 94.7% and a very low E-factor of 0.089, indicating a highly efficient and low-waste process. figshare.com In contrast, traditional solution-phase syntheses of indole and indoline can have significantly higher E-factors, reaching values like 79.9 and 278.4, respectively, underscoring the large amount of waste generated. researchgate.net The application of these metrics is crucial for comparing different synthetic routes and guiding the development of more sustainable chemical processes. researchgate.net

Interactive Table: Green Metrics for Indole/Indoline Synthesis

Synthetic MethodProductAtom Economy (AE)E-factorKey FindingReference
MoS2-RGO catalyzed synthesisIndole Alkaloids94.7%0.089Very low waste generation figshare.com
Multicomponent ReactionIndole derivative (2t)HighLowSignificantly better than competing procedures researchgate.net
RGO-MSiO2/PdO catalyzed synthesis2-((1H-indol-3-yl)(phenyl)methyl)malononitrileN/A0.077Low waste generation rsc.org
Traditional Solution-Phase SynthesisIndolineN/A278.4High waste generation researchgate.net
Asymmetric Friedel-Crafts ReactionChiral Bis(indolyl)methanesHighN/AAtom-economic process bohrium.com

Emerging Synthetic Strategies for Indoline Scaffolds

The synthesis of the indoline (B122111) core, the foundational structure of 1-(3-Phenylpropanoyl)indoline, is a dynamic area of chemical research. Traditional methods are increasingly being supplemented by innovative strategies that offer improved efficiency, selectivity, and sustainability. These emerging approaches, including biocatalysis, photoredox catalysis, and electrochemical methods, provide powerful tools for constructing the indoline ring system under milder conditions, often with enhanced control over stereochemistry and functional group tolerance.

Future Research Directions

Exploration of Novel Synthetic Pathways for 1-(3-Phenylpropanoyl)indoline

The traditional synthesis of this compound typically involves the acylation of indoline (B122111) with 3-phenylpropanoyl chloride or a related activated carboxylic acid derivative. While effective, these methods can have limitations regarding substrate scope, efficiency, and the use of stoichiometric activating agents. Future research should focus on developing more advanced and versatile synthetic strategies.

One promising avenue is the application of transition metal-catalyzed C-H activation. Although often focused on the functionalization of the indoline aromatic ring (e.g., at the C7 position) nih.govacs.org, adapting these methodologies for direct N-acylation using less reactive precursors could represent a significant advance. For instance, developing a catalytic system that could directly couple indoline with 3-phenylpropanoic acid would be a more atom-economical approach.

Table 1: Potential Novel Synthetic Approaches for N-Acylated Indolines

Synthetic Strategy Potential Precursors Key Advantages Relevant Research
Direct Amidation via C-H Activation Indoline, 3-Phenylpropanoic Acid High atom economy, avoids pre-activation of the acid. General C-H functionalization of indolines nih.govacs.orgmdpi.com
Continuous Flow Synthesis 2-Nitrophenyl-containing starting material, Hydrogen, 3-Phenylpropanoyl source Enhanced safety, scalability, and process control; reduced waste. Flow synthesis of indoline derivatives researchgate.net
Photocatalytic Coupling Indoline, Acyl radical precursor (e.g., from an α-oxocarboxylic acid) Mild reaction conditions, novel reactivity pathways. Dual photoredox/palladium catalysis for indole (B1671886) acylation mdpi.com

Advanced Mechanistic Elucidation Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols. Future research should employ advanced techniques to elucidate the precise pathway of indoline N-acylation, particularly for novel catalytic systems.

Key areas for investigation include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model the entire catalytic cycle. This can help identify the rate-determining step, rationalize observed regioselectivity in related reactions, and predict the structures of key intermediates and transition states, such as the six-membered rhodacycle proposed in rhodium-catalyzed C7-acylation. nih.gov

In-Situ Spectroscopy: Techniques like high-resolution NMR and IR spectroscopy can monitor the reaction in real-time. This allows for the direct observation of catalyst resting states and key intermediates, providing empirical evidence to support or refute proposed mechanisms. For example, NMR studies have been used to determine the catalyst resting state in the kinetic resolution of indolines. nih.gov

Kinetic Analysis: Detailed kinetic studies can help determine the reaction order with respect to each component (catalyst, substrate, acylating agent), providing insight into the elementary steps of the reaction. Such analyses are fundamental to understanding and improving catalytic efficiency.

By combining these techniques, a comprehensive picture of the N-acylation mechanism can be built, enabling the rational design of more efficient and selective catalysts for the synthesis of this compound.

Predictive Modeling for Structure-Function Relationships in N-Acylated Indolines

While this compound is a specific molecule, it serves as a scaffold that can be further functionalized. Predictive modeling can accelerate the discovery of new derivatives with desirable biological or material properties, moving beyond traditional trial-and-error synthesis.

Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for the N-acylated indoline class. nih.gov These models mathematically correlate structural or physicochemical descriptors of molecules with their function. nih.gov

Modeling approaches could include:

Descriptor-Based QSAR: This involves calculating a wide range of molecular descriptors (e.g., hydrophobicity, electronic parameters, molar refractivity) for a library of this compound derivatives and correlating them with a specific activity. nih.gov

3D-QSAR and Docking: If a biological target is known, computational docking can predict the binding orientation of this compound and its analogs within the target's active site. This structural information can then be used to build 3D-QSAR models that guide the design of more potent compounds. mdpi.com

Machine Learning and AI: Advanced algorithms, such as neural networks, can be trained on existing data to identify complex, non-linear structure-function relationships that are not apparent from simpler models. nih.gov These tools can analyze vast chemical spaces to prioritize synthetic targets.

Recent advances in protein structure prediction could also be leveraged to model potential receptor targets for N-acylated indolines, enabling structure-based design even when experimental crystal structures are unavailable. biorxiv.org The goal is to create a predictive framework that translates a DNA sequence or a chemical structure into a functional model, significantly streamlining the design-build-test cycle. plos.org

Development of Highly Selective Catalytic Systems for Indoline Acylation

The development of catalysts that can achieve high selectivity is a cornerstone of modern organic synthesis. For this compound, this involves not only ensuring acylation occurs at the nitrogen atom (N-acylation) over the aromatic ring (C-acylation) but also potentially controlling stereochemistry.

Future research should target the design of novel catalytic systems with enhanced selectivity. This includes:

Ligand Development: For transition metal catalysts (e.g., based on Palladium, Rhodium, or Copper), the ligand plays a critical role in controlling reactivity and selectivity. acs.orgrsc.org Research into new chiral ligands could enable the kinetic resolution of racemic substituted indolines via N-acylation, providing enantiomerically pure products. nih.gov Non-enzymatic catalysts have shown promise in achieving kinetic resolution for 2-substituted indolines with good selectivity. nih.gov

Catalyst Heterogenization: Developing solid-supported or nanoparticle catalysts can facilitate catalyst recovery and reuse, a key principle of green chemistry. mdpi.com For example, magnetic nanoparticles functionalized with a catalytically active species could be employed for the synthesis of indoline derivatives and then easily removed from the reaction mixture. jsynthchem.com

Organocatalysis: Exploring metal-free catalytic systems can avoid issues of metal contamination in the final product. Chiral organocatalysts could offer a sustainable route to enantioselective N-acylation reactions.

Table 2: Comparison of Catalytic Approaches for Indoline Functionalization

Catalyst Type Metal Key Feature Potential Application to this compound Reference
PPY Derivative N/A (Chiral Ligand) Non-enzymatic kinetic resolution Enantioselective synthesis of chiral indoline precursors nih.gov
Rhodium Complex Rh C-H acylation of the aromatic ring Could be adapted for selective N-acylation nih.govacs.org
Palladium Complex Pd C-H acylation and cross-coupling Versatile for creating diverse derivatives mdpi.comrsc.org
Copper/Acyl Hydrazone Cu C-N bond formation N-arylation of the indoline core rsc.org

Expansion of Sustainable Synthesis Methodologies for Indoline Derivatives

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. The synthesis of this compound and its analogs should be re-evaluated through the lens of green chemistry. bohrium.com

Future research directions include:

Green Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, ethanol, or ionic liquids. beilstein-journals.orgbohrium.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Renewable Feedstocks: Investigating the potential to derive the phenylpropanoyl moiety or even the indoline core from renewable, bio-based sources rather than petroleum feedstocks.

Catalyst Reusability: As mentioned in the previous section, designing heterogeneous or recyclable homogeneous catalysts is paramount. Catalysts based on theophylline (B1681296) hydrogen sulfate (B86663) or supported on silica (B1680970) have demonstrated reusability over multiple runs in the synthesis of other indole derivatives. bohrium.com

By integrating these sustainable practices, the environmental footprint associated with the production of this compound can be significantly reduced, aligning chemical synthesis with modern principles of environmental stewardship.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3-phenylpropanoyl)indoline, and how can reaction conditions be optimized?

  • Methodological Answer : A validated approach involves reacting 3-phenylpropanoyl chloride with indoline in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. The reaction typically proceeds at room temperature for 12–24 hours, yielding ~62% of the target compound after purification via column chromatography (hexanes/EtOAc eluent) . Optimization strategies include testing alternative solvents (e.g., THF or DMF) to enhance solubility, varying stoichiometric ratios (e.g., 1.2 equivalents of indoline to ensure complete acylation), or employing catalytic systems (e.g., DMAP) to accelerate kinetics .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for indoline and phenyl groups), methylene protons adjacent to the carbonyl (δ 2.7–3.1 ppm), and the indoline N–CH2_2 group (δ 3.9 ppm, triplet) .
  • IR : Confirm the presence of the carbonyl (C=O) stretch at ~1700 cm1^{-1} and indoline ring vibrations at ~1600 cm1^{-1} .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ = 252.1388) to ensure purity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they inform reactivity?

  • Methodological Answer : Density functional theory (DFT) using B3LYP/6-31G(d) basis sets can model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . For example, the carbonyl group in this compound may act as an electron-deficient center, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be incorporated via the polarizable continuum model (PCM) to refine predictions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound analogs?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or indoline rings to alter lipophilicity or steric effects .
  • Bioactivity Assays : Test analogs against targets relevant to indoline derivatives (e.g., antimicrobial activity via MIC assays, anticancer potential via MTT cytotoxicity screens) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar indoline derivatives?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Structural Validation : Confirm compound purity via HPLC and crystallography (if possible) to rule out impurities as confounding factors .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to improve pharmacokinetic profiles .
  • In Silico Screening : Predict logP and pKa values via software like MarvinSuite to guide chemical modifications .

Data-Driven Research Design

Q. How can researchers design a robust experimental workflow to characterize novel this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives using modular approaches (e.g., Suzuki coupling for aryl substitutions) .
  • Step 2 : Characterize via NMR, IR, and HRMS to confirm structures .
  • Step 3 : Screen for bioactivity using high-throughput assays (e.g., fluorescence-based enzyme inhibition) .
  • Step 4 : Perform molecular docking (AutoDock Vina) to identify potential binding modes .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer :

  • Re-examine Assumptions : Verify DFT parameters (e.g., solvent models, basis sets) align with experimental conditions .
  • Experimental Controls : Include known reference compounds (e.g., indomethacin) to validate assay reliability .
  • Collaborative Validation : Cross-check data with independent labs to rule out technical artifacts .

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1-(3-Phenylpropanoyl)indoline
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1-(3-Phenylpropanoyl)indoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.